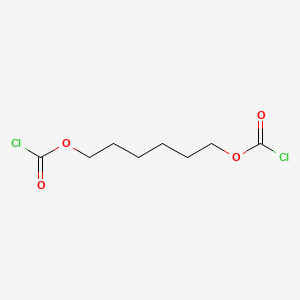
4-(4-Ethoxyphenyl)-4-oxobutanoic acid
Descripción general
Descripción
4-(4-Ethoxyphenyl)-4-oxobutanoic acid (also known as 4-EPOB) is a carboxylic acid that has recently become a popular research topic due to its potential applications in the lab. 4-EPOB is a naturally occurring compound found in the human body, and its structure and properties have made it an attractive target for scientific research.
Aplicaciones Científicas De Investigación
Synthesis of β-Lactam Antibiotics
4-(4-Ethoxyphenyl)-4-oxobutanoic acid: is a precursor in the synthesis of N-(4-Ethoxyphenyl) Azetidin-2-ones , which are key intermediates for producing β-lactam antibiotics . These antibiotics are crucial in combating bacterial infections and are the basis for a variety of drugs, including penicillins and cephalosporins.
Development of Anticancer Agents
The compound plays a significant role in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These agents are used in chemotherapy to inhibit the growth of cancer cells by disrupting the normal function of microtubules during cell division.
Schiff Base Metal Complex Synthesis
Schiff base metal complexes, which have a wide range of pharmacological activities, can be synthesized using derivatives of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid . These complexes exhibit antibacterial, antifungal, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer activities.
Protective Group Chemistry
In the field of protective group chemistry, 4-(4-Ethoxyphenyl)-4-oxobutanoic acid derivatives are used to protect the amide-NH group during the synthesis of various compounds . This is a critical step in ensuring the stability and reactivity of pharmaceutical intermediates.
Oxidative N-Deprotection
The compound is involved in oxidative N-deprotection reactions, where ceric ammonium nitrate is used to remove the N-(p-ethoxyphenyl) group from β-lactams, yielding N-dearylated 2-azetidinones in good to excellent yields . This process is important for the preparation of N-unsubstituted β-lactams.
Quinoline Derivatives Synthesis
4-(4-Ethoxyphenyl)-4-oxobutanoic acid: is utilized in the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, which have shown promising antibacterial properties . These derivatives are synthesized through a series of reactions starting from aniline and pyruvic acid, followed by Doebner reaction, amidation, reduction, acylation, and amination.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMFVOXVXQBEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352400 | |
| Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
53623-37-3 | |
| Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















